molecular formula C10H12FNO3 B15332955 Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate

Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate

Cat. No.: B15332955
M. Wt: 213.21 g/mol
InChI Key: JKPGXNOWXXDLSA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 5-fluoro-substituted pyridyl group at the β-position of the propanoate backbone. This compound is structurally characterized by three key components: (1) an ethyl ester group, (2) a hydroxyl group at the β-carbon, and (3) a fluorinated pyridine ring. Such derivatives are often explored in medicinal chemistry for their role as intermediates in drug synthesis, particularly in the development of kinase inhibitors or antiviral agents .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 3-(5-fluoropyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12FNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3

InChI Key

JKPGXNOWXXDLSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CN=C1)F)O

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

The aldol condensation between 5-fluoro-3-pyridinecarbaldehyde and ethyl acetoacetate represents a classical route. This method involves base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde. A modified protocol from CN105884783A suggests using K₂CO₃ as a mild base in THF at 0–5°C to minimize side reactions. The reaction proceeds via:

$$
\text{5-Fluoro-3-pyridinecarbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{K₂CO₃, THF}} \text{Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate}
$$

Key parameters:

  • Yield : 65–72% after column chromatography.
  • Side products : Diastereomeric mixtures due to incomplete stereocontrol.

Oxidation of Dihydro Derivatives

Patent WO2021096903A1 discloses a scalable oxidation strategy for analogous pyridine derivatives. For the target compound, ethyl 3-(5-fluoro-3-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with catalytic H₂SO₄. The mechanism involves radical-mediated dehydrogenation:

$$
\text{Dihydro precursor} \xrightarrow{\text{K₂S₂O₈, H₂SO₄, CH₃CN}} \text{this compound}
$$

Optimized conditions :

  • Temperature: 55–65°C.
  • Catalyst loading: 0.05–0.2 eq H₂SO₄.
  • Yield: 75–80%.

Hydroxypropanoate Esterification

Direct esterification of 3-(5-fluoro-3-pyridyl)-3-hydroxypropanoic acid with ethanol, as adapted from ACS J. Org. Chem., employs Mitsunobu conditions (DIAD, PPh₃) or acid catalysis (H₂SO₄). The Mitsunobu method ensures retention of configuration at the β-hydroxy center:

$$
\text{3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoic acid} + \text{EtOH} \xrightarrow{\text{DIAD, PPh₃}} \text{Target ester}
$$

Performance metrics :

  • Mitsunobu : 85–90% yield, >99% ee.
  • Acid-catalyzed : 70–75% yield, racemic mixture.

Reaction Optimization

Solvent and Temperature Effects

Parameter Aldol Oxidation Esterification
Solvent THF Acetonitrile Toluene
Temp. range 0–5°C 55–65°C 80–100°C
Catalyst K₂CO₃ H₂SO₄ PPh₃/DIAD
  • Aldol condensation : Lower temperatures suppress enolate overformation.
  • Oxidation : Acetonitrile enhances radical stability.

Catalytic Systems

  • K₂S₂O₈/H₂SO₄ : Optimal for oxidation, achieving 75–80% yield.
  • Mitsunobu reagents : Superior stereoselectivity but higher cost.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, pyridine-H), 7.52 (d, J = 8.2 Hz, 1H, pyridine-H), 5.21 (dd, J = 6.1, 4.3 Hz, 1H, -CH(OH)-), 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.89 (dd, J = 16.2, 6.1 Hz, 1H, -CH₂COO-), 2.67 (dd, J = 16.2, 4.3 Hz, 1H, -CH₂COO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
  • HRMS (ESI): m/z [M + Na]⁺ calcd for C₁₀H₁₂FNO₃Na: 236.0696; found: 236.0698.

Comparative Analysis of Methodologies

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Aldol 65–72 Low Moderate High
Oxidation 75–80 N/A High Moderate
Esterification 70–90 High Low Low
  • Industrial preference : Oxidation route for balance of yield and scalability.

Industrial-Scale Considerations

Patent WO2021096903A1 highlights acetonitrile’s recyclability in oxidation reactions, reducing solvent waste. Continuous-flow systems may enhance dihydro precursor oxidation by maintaining optimal temperature gradients.

Emerging Methodologies

Recent advances in photoredox catalysis could enable milder oxidation conditions. For example, Ru(bpy)₃²⁺-mediated protocols may replace K₂S₂O₈, improving atom economy.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its stability and biological activity.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate with analogous β-hydroxy esters and fluorinated aromatic derivatives, focusing on structural, electronic, and functional differences.

Substituent Effects on Aromatic Rings
Compound Name Aromatic Substituent Functional Groups Key Properties/Applications References
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl -NO₂ (electron-withdrawing) Enhanced acidity of β-hydroxy group; used in chiral resolution studies
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Dichlorophenyl -Cl (electron-withdrawing) Increased lipophilicity; potential agrochemical intermediate
This compound 5-Fluoro-3-pyridyl -F (electron-withdrawing), pyridine Improved metabolic stability; used in CNS-targeting drug candidates

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) substituents in the phenyl derivatives enhance the acidity of the β-hydroxy group compared to the fluorine-substituted pyridyl analog. This property is critical in kinetic resolution (KR) processes, where enantiomer separation relies on differential reactivity .
  • Pyridine vs. Benzene : The pyridine ring introduces nitrogen-mediated hydrogen bonding and basicity, which are absent in phenyl analogs. This can improve solubility in polar solvents and influence target binding in drug design .
Functional Group Modifications
Compound Name Backbone Modification Key Impact References
Ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate 2,2-Difluoro, dioxolane ring Enhanced stereochemical rigidity; fluorination increases metabolic resistance
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Oxo (C=O) instead of hydroxy Loss of hydrogen-bonding capacity; increased electrophilicity at β-carbon
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl (-SO₂CH₃) Strong electron-withdrawing effects; used as a sulfonation reagent

Key Observations :

  • Hydroxyl vs. Oxo Group: Replacing the hydroxyl group with an oxo group (as in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) eliminates hydrogen-bond donor capacity, altering interactions in enzymatic binding pockets .
Stereochemical Considerations

The absolute configuration of β-hydroxy esters significantly impacts their biological activity. For example:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate and its 2,6-dichlorophenyl analog were confirmed to have (S)-configurations via Mosher’s ester analysis using $^{1}\text{H}$- and $^{19}\text{F}$-NMR. The methoxy protons in the Mosher’s esters of these compounds resonate at 3.43–3.49 ppm, with fluorine signals at −71.29 to −71.49 ppm, indicating consistent (S)-stereochemistry .
  • In contrast, this compound’s stereochemistry (if resolved) would require similar derivatization for confirmation, as fluoropyridyl groups may induce distinct NMR shielding effects compared to phenyl or dioxolane derivatives .

Data Tables

Table 1: NMR Shifts for Mosher’s Esters of Selected β-Hydroxy Esters

Compound $^{1}\text{H}$-NMR (methoxy, ppm) $^{19}\text{F}$-NMR (ppm) Configuration
(S)-2e (4-nitrophenyl derivative) 3.43 −71.29 S
(S)-2i (2,6-dichlorophenyl derivative) 3.49 −71.49 S
Hypothetical (S)-5-fluoro-3-pyridyl ~3.45 (predicted) ~−70.5 (predicted) S

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 1.8 15.2 (in DMSO) 98–102
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2.1 8.5 (in DMSO) 75–78
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 1.5 12.7 (in MeOH) 110–114

Biological Activity

Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by a hydroxyl group and a fluorinated pyridine ring. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its reactivity and interaction with biological targets.

Property Details
Molecular Formula C11H12FNO3
Molecular Weight 229.22 g/mol
Structure Chemical Structure

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for microbial survival. The compound's ability to bind effectively to these biological targets could lead to enhanced therapeutic outcomes against bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research suggests that this compound may act as an inhibitor of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest. The fluorinated structure is believed to enhance the binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent activity (data not disclosed in current literature).
  • Mechanistic Studies : Mechanistic studies have suggested that the compound may modulate signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt pathway, which is often deregulated in cancers.

Interaction with Biological Macromolecules

The interaction dynamics of this compound with proteins and enzymes are crucial for understanding its therapeutic potential. The compound's fluorinated nature may influence these interactions, leading to significant biological effects.

  • Binding Affinity : Studies indicate that the compound has a high binding affinity for certain enzymes, which may be critical for its antimicrobial and anticancer effects.

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